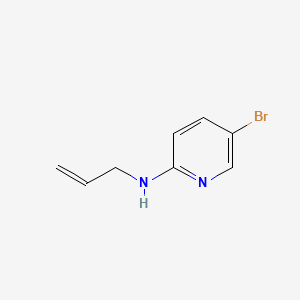

N-allyl-5-bromopyridin-2-amine

Beschreibung

BenchChem offers high-quality N-allyl-5-bromopyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-5-bromopyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-N-prop-2-enylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h2-4,6H,1,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVUSVONUIOIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-allyl-5-bromopyridin-2-amine" chemical properties and reactivity

An In-depth Technical Guide to N-allyl-5-bromopyridin-2-amine: Properties, Reactivity, and Synthetic Utility

Introduction

N-allyl-5-bromopyridin-2-amine is a trifunctional heterocyclic compound of significant interest to the scientific community, particularly those in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates three key reactive centers: a nucleophilic amino group, a versatile allyl moiety, and a bromine-substituted pyridine core. This unique combination makes it a powerful building block for the construction of complex molecular architectures. The brominated pyridine ring serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, while the N-allyl and amino groups offer sites for further functionalization or polymerization.

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-allyl-5-bromopyridin-2-amine. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its use as a strategic synthetic intermediate. The strategic placement of the bromine and amino groups on the pyridine ring influences the regioselectivity of subsequent reactions, making this compound a powerful tool for targeted synthesis[1].

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is foundational to its application in a laboratory setting. N-allyl-5-bromopyridin-2-amine is typically a solid at room temperature with solubility in common organic solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂ | |

| Molecular Weight | 213.08 g/mol | |

| CAS Number | 106037-57-4 | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 133-138 °C | [3][4] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate. Slightly soluble in water. | [3][4] |

| IUPAC Name | N-allyl-5-bromopyridin-2-amine | [1] |

Spectroscopic data is crucial for the identification and characterization of the compound. While specific spectra for N-allyl-5-bromopyridin-2-amine are not detailed in the provided literature, the expected signals can be inferred from its precursor, 2-amino-5-bromopyridine, and related structures[5][6][7]. ¹H NMR would show characteristic signals for the allyl protons and the aromatic protons on the pyridine ring. ¹³C NMR would confirm the carbon framework, and mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis of N-allyl-5-bromopyridin-2-amine

The most direct and common synthesis of N-allyl-5-bromopyridin-2-amine involves the N-allylation of its commercially available precursor, 2-amino-5-bromopyridine. This reaction is a classical nucleophilic substitution where the amino group acts as the nucleophile.

Synthetic Pathway: N-allylation

The N-allylation is typically achieved by reacting 2-amino-5-bromopyridine with an allyl halide, such as allyl bromide, in the presence of a suitable base. The choice of base and solvent is critical to the reaction's success, as the nucleophilicity of the aromatic amine is relatively low[1]. Strong bases like sodium hydride (NaH) are effective at deprotonating the amine, while weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures[1]. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to facilitate the reaction[1].

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-5-bromopyridine | 1072-97-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum [chemicalbook.com]

"N-allyl-5-bromopyridin-2-amine" synthesis from 2-amino-5-bromopyridine

An In-depth Technical Guide to the Synthesis of N-allyl-5-bromopyridin-2-amine from 2-amino-5-bromopyridine

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of N-Allyl-5-bromopyridin-2-amine

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, present in numerous FDA-approved therapeutics.[1][2] Its derivatives serve as versatile building blocks, enabling the exploration of vast chemical spaces to identify novel bioactive agents. Among these, N-allyl-5-bromopyridin-2-amine emerges as a particularly valuable intermediate. This molecule is strategically designed with two key functional handles for orthogonal chemical modifications:

-

The N-allyl Group: This moiety is not merely a placeholder. It can participate in a wide range of transformations, including metathesis, isomerization, and various palladium-catalyzed reactions, offering pathways to more complex heterocyclic systems.[3][4]

-

The 5-bromo Substituent: The bromine atom is a prime functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[5][6][7] This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, fundamentally expanding the molecular diversity achievable from a single precursor.

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of N-allyl-5-bromopyridin-2-amine, grounded in mechanistic understanding and practical laboratory insights.

Part 1: The Core Synthesis – Mechanistic Insights and Rationale

The conversion of 2-amino-5-bromopyridine to its N-allylated derivative is fundamentally a nucleophilic substitution reaction (SN2). The exocyclic amino group of the pyridine acts as the nucleophile, attacking the electrophilic methylene carbon of an allyl halide, typically allyl bromide.

The Reaction Mechanism

The process involves two critical steps:

-

Deprotonation: The acidity of the amino group proton is not sufficient for it to act as a potent nucleophile. Therefore, a strong, non-nucleophilic base is required to abstract a proton, generating a highly nucleophilic pyridyl amide anion. This step is crucial for driving the reaction forward efficiently.

-

Nucleophilic Attack: The resulting anion executes an SN2 attack on the allyl bromide. The bromide ion is displaced as a leaving group, forming the desired N-C bond.

Causality Behind Experimental Choices

A successful synthesis hinges on the rational selection of reagents and conditions. Each choice is deliberate, aimed at maximizing yield and purity while minimizing side reactions.

-

Starting Material (2-amino-5-bromopyridine): This commercially available substrate is chosen for the strategic placement of its functional groups.[8][9][10] The amino group at the 2-position is the site of allylation, while the bromo group at the 5-position is relatively unreactive under these conditions, preserving it for subsequent cross-coupling reactions.[11]

-

Allylating Agent (Allyl Bromide): Allyl bromide is a highly effective electrophile due to the excellent leaving group ability of the bromide ion, which accelerates the SN2 reaction compared to other allyl halides like allyl chloride.

-

Base (Sodium Hydride, NaH): Sodium hydride is a powerful, non-nucleophilic base. Its use ensures irreversible and complete deprotonation of the amine, generating the active nucleophile and preventing equilibrium issues. The only byproduct is hydrogen gas, which is easily removed from the reaction system. Milder bases like potassium carbonate (K₂CO₃) can be used, but often require higher temperatures and longer reaction times.

-

Solvent (Anhydrous Tetrahydrofuran, THF): A polar aprotic solvent like THF is ideal. It effectively dissolves the organic starting material and the intermediate sodium salt without interfering in the reaction. Protic solvents (e.g., ethanol, water) are strictly avoided as they would quench the base (NaH) and protonate the nucleophilic anion.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic deprotonation step, which can be vigorous. Once the deprotonation is complete, the reaction is allowed to proceed at room temperature to ensure a controlled rate of allylation and minimize the formation of the potential N,N-diallylated byproduct.

Potential Side Reactions

The primary side reaction of concern is N,N-diallylation . This occurs if the newly formed secondary amine product is itself deprotonated and reacts with a second molecule of allyl bromide. This can be minimized by using a controlled stoichiometry, specifically a slight excess of the aminopyridine relative to the base and allyl bromide, and by avoiding excessive reaction temperatures.

Part 2: Experimental Protocol – A Self-Validating Workflow

This protocol is designed to be a self-validating system, where successful execution of each step logically leads to the desired outcome. Adherence to these steps, particularly the use of anhydrous conditions, is critical.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Properties |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 1072-97-5 | Off-white solid |

| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 7646-69-7 | Flammable solid, reacts violently with water |

| Allyl Bromide | C₃H₅Br | 120.98 | 106-95-6 | Lachrymator, toxic, light-sensitive liquid |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, stored over molecular sieves |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 12125-02-9 | Quenching solution |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 7647-14-5 | Washing solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

Step-by-Step Methodology

-

Reaction Setup:

-

Equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

-

Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen to ensure all moisture is removed.

-

-

Reagent Addition:

-

To the flask, add 2-amino-5-bromopyridine (5.00 g, 28.9 mmol).

-

Add 100 mL of anhydrous THF via cannula or syringe. Stir until the solid is fully dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully and portion-wise, add sodium hydride (1.27 g of 60% dispersion, 31.8 mmol, 1.1 eq). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Slowly, add allyl bromide (2.75 mL, 31.8 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture for 16 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate. The product (N-allyl-5-bromopyridin-2-amine) will have a higher Rf value than the starting material (2-amino-5-bromopyridine).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to destroy any excess NaH.

-

Transfer the mixture to a separatory funnel and add 100 mL of deionized water and 100 mL of ethyl acetate.

-

Separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

-

Combine the organic layers and wash with 50 mL of brine.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

-

Visual Workflow

Caption: Overall workflow for the synthesis of N-allyl-5-bromopyridin-2-amine.

Part 3: Purification and Characterization

The crude product must be purified to remove unreacted starting materials, inorganic salts, and any side products.

Purification by Column Chromatography

Column chromatography is the most effective method for obtaining highly pure N-allyl-5-bromopyridin-2-amine.[12]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient elution is recommended, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate. The pure product typically elutes after any remaining starting material and before more polar impurities.

-

Procedure:

-

Prepare a silica gel column in the initial, less polar mobile phase.

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

-

Load the sample onto the column.

-

Begin elution, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield a pure, typically pale yellow, solid or oil.

-

Characterization Data: The Signature of Success

The identity and purity of the final compound are confirmed using standard spectroscopic techniques.

| Technique | Expected Results for N-allyl-5-bromopyridin-2-amine (C₈H₉BrN₂) |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.05 (d, 1H, Py-H6), ~7.40 (dd, 1H, Py-H4), ~6.35 (d, 1H, Py-H3), ~5.95 (m, 1H, -CH=CH₂), ~5.30 (d, 1H, -CH=cis-H), ~5.20 (d, 1H, -CH=trans-H), ~4.90 (br s, 1H, -NH), ~3.95 (t, 2H, -N-CH₂-). Note: The NH proton signal may be broad and its chemical shift can vary.[13][14][15] |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~157.5 (C2), ~149.0 (C6), ~140.0 (C4), ~135.0 (-CH=), ~116.5 (=CH₂), ~108.0 (C3), ~107.0 (C5), ~46.0 (-CH₂-). |

| Mass Spec. (ESI+) | m/z = 213/215 [M+H]⁺. The presence of two peaks of nearly equal intensity, separated by 2 mass units, is the characteristic isotopic signature for a compound containing one bromine atom. |

| FTIR (KBr, cm⁻¹) | ~3430 (N-H stretch), ~3080 (alkene C-H stretch), ~1640 (C=C stretch), ~1600, 1480 (aromatic C=C stretch). |

Mechanism Visualization

Caption: The SN2 mechanism for N-allylation.

Conclusion

The synthesis of N-allyl-5-bromopyridin-2-amine from 2-amino-5-bromopyridine is a robust and reliable procedure that provides access to a highly versatile building block for drug discovery and development. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters—particularly stoichiometry, temperature, and anhydrous conditions—researchers can consistently obtain high yields of the desired product. The orthogonal reactivity of the N-allyl and 5-bromo functionalities makes this molecule an invaluable starting point for the creation of diverse and complex molecular architectures.

References

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2024). RSC Advances.

- Intramolecular carbolithiation of N-allyl-ynamides: an efficient entry to 1,4-dihydropyridines and pyridines – application to a formal synthesis of sarizotan. (n.d.).

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). PubMed Central.

- Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermedi

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2024). PubMed Central.

- Synthesis of 2-Amino-5-bromopyridine. (2010).

- A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters.

- A Facile N-Monoalkylation of Aminopyridines. (2007).

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2024).

- 2-Amino-5-bromopyridine synthesis. (n.d.). ChemicalBook.

- 2-Amino-5-bromopyridine. (n.d.). PubChem.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules.

- Purification of 2-amino-5-bromopyridine from 2-amino-3,5-dibromopyridine Impurity. (n.d.). BenchChem Technical Support Center.

- 2-Amino-5-bromopyridine-d3 physical and chemical properties. (n.d.). BenchChem.

- 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Amino-5-bromopyridine - 1H NMR Spectrum. (n.d.). SpectraBase.

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Intramolecular carbolithiation of N-allyl-ynamides: an efficient entry to 1,4-dihydropyridines and pyridines – application to a formal synthesis of sarizotan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 6. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. heteroletters.org [heteroletters.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR [m.chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of N-allyl-5-bromopyridin-2-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for N-allyl-5-bromopyridin-2-amine (CAS No. 106037-57-4), a versatile trifunctional building block in organic synthesis.[1] The presence of a pyridine ring, a bromine atom, and an N-allyl group makes this compound a valuable precursor for the development of novel pharmaceutical agents and functional materials.[1] A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthesis, process development, and quality control to ensure structural integrity and purity.

This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data associated with N-allyl-5-bromopyridin-2-amine. The interpretation of this data is grounded in fundamental spectroscopic principles and supplemented with insights derived from compiled reference data.

Molecular Structure and Spectroscopic Correlation

The structural features of N-allyl-5-bromopyridin-2-amine directly inform its spectroscopic signature. The key components to be identified are the substituted pyridine ring, the secondary amine linker, and the terminal allyl group. Each of these moieties will give rise to characteristic signals in the various spectroscopic techniques discussed herein.

Caption: Correlation of molecular fragments of N-allyl-5-bromopyridin-2-amine with the spectroscopic techniques used for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of N-allyl-5-bromopyridin-2-amine. Analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities provides a detailed map of the proton and carbon environments.

¹H NMR Spectroscopy

The proton NMR spectrum reveals distinct signals for both the pyridine ring and the N-allyl substituent. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom significantly influences the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for N-allyl-5-bromopyridin-2-amine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.10 | d | 2.4 |

| H-4 | 7.55 | dd | 8.8, 2.4 |

| H-3 | 6.45 | d | 8.8 |

| NH | 5.50 | t | 5.6 |

| -CH=CH₂ | ~5.8-5.2 | m | - |

| N-CH₂- | ~4.0 | d | - |

| Data is based on compiled information from Benchchem and may be predicted.[1] |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region: The proton at the C-6 position (H-6) is the most deshielded due to its proximity to the electronegative ring nitrogen, appearing as a doublet at 8.10 ppm with a small coupling constant (2.4 Hz) indicative of meta-coupling to H-4.[1] H-4 appears as a doublet of doublets at 7.55 ppm, showing both ortho-coupling to H-3 (8.8 Hz) and meta-coupling to H-6 (2.4 Hz).[1] H-3 is the most shielded of the aromatic protons, resonating as a doublet at 6.45 ppm due to ortho-coupling with H-4.[1]

-

Amine Proton: The secondary amine proton (NH) appears as a triplet at 5.50 ppm, with the multiplicity arising from coupling to the adjacent methylene (N-CH₂) protons of the allyl group.[1]

-

Allyl Group: The allyl protons are expected in their characteristic regions.[1] The internal vinyl proton (-CH=) would likely be a multiplet between 5.8-5.2 ppm, coupled to both the terminal vinyl protons (=CH₂) and the allylic methylene protons (N-CH₂). The terminal vinyl protons would also reside in this region. The allylic methylene protons (N-CH₂), being adjacent to the amine nitrogen, are expected to be deshielded and appear around 4.0 ppm, likely as a doublet coupled to the NH proton.[1]

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-allyl-5-bromopyridin-2-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158-162 |

| C-6 | ~148-152 |

| C-4 | ~140-144 |

| -CH=CH₂ | ~134-138 |

| =CH₂ | ~115-119 |

| C-3 | ~108-112 |

| C-5 | ~95-100 |

| N-CH₂- | ~45-50 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Pyridine Carbons: The carbon atom C-2, bonded to two nitrogen atoms (the ring nitrogen and the exocyclic amine), would be the most deshielded. The carbons C-6 and C-4 are also significantly deshielded. The carbon atom C-5, directly attached to bromine, will have its chemical shift influenced by the heavy atom effect and is expected to be found around 95-100 ppm. C-3 would be the most shielded of the aromatic carbons.

-

Allyl Carbons: The two sp² hybridized carbons of the allyl group are expected in the 115-138 ppm range, with the terminal =CH₂ being more shielded than the internal -CH=. The sp³ hybridized N-CH₂ carbon will appear in the aliphatic region, predicted to be around 45-50 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Characteristic absorption bands confirm the presence of the N-H bond, the C=C double bond of the allyl group, and vibrations of the pyridine ring.

Table 3: Characteristic IR Absorption Bands for N-allyl-5-bromopyridin-2-amine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3450 | Medium |

| Aromatic C-H Stretch | 3050-3150 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=C Stretch (allyl) | 1640-1680 | Medium |

| C=N, C=C Stretch (aromatic) | 1550-1600 | Strong |

| N-H Bend | 1500-1550 | Medium |

| C-Br Stretch | 500-600 | Strong |

| Expected ranges are based on standard IR correlation tables.[1] |

Interpretation of the IR Spectrum:

The spectrum is expected to be dominated by a medium intensity band in the 3350-3450 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine. The aromatic and aliphatic C-H stretches will be visible above and below 3000 cm⁻¹, respectively. Key confirmatory peaks include the C=C stretch of the allyl group around 1640-1680 cm⁻¹ and the strong absorptions from the pyridine ring C=N and C=C stretching vibrations in the 1550-1600 cm⁻¹ region.[1] The presence of the bromine atom is indicated by a strong absorption in the low-frequency region (500-600 cm⁻¹).[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak and any bromine-containing fragments will appear as a characteristic doublet with a 2 mass unit separation (M⁺ and M⁺+2).

Table 4: Predicted Mass Spectrometry Fragmentation Data for N-allyl-5-bromopyridin-2-amine

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula of Fragment |

| 213 | 215 | [M]⁺ (Molecular Ion) | [C₈H₉BrN₂]⁺ |

| 172 | 174 | [M - C₃H₅]⁺ | [C₅H₄BrN₂]⁺ |

| 134 | - | [M - Br]⁺ | [C₈H₉N₂]⁺ |

| Data is based on compiled information from Benchchem and may be predicted. |

Interpretation of the Mass Spectrum:

The mass spectrum should show a prominent molecular ion peak doublet at m/z 213 and 215, corresponding to the isotopic masses of bromine. A common fragmentation pathway for N-allylated compounds is the loss of the allyl group (C₃H₅, 41 Da), which would result in a fragment ion doublet at m/z 172 and 174. Another expected fragmentation is the loss of the bromine radical, which would yield a singlet peak at m/z 134.

Experimental Protocols

The following sections outline standardized, yet hypothetical, protocols for the acquisition of the spectroscopic data discussed. These protocols are designed to be self-validating by including necessary calibration and referencing steps.

NMR Data Acquisition Protocol

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds and typically does not interfere with the signals of interest.

-

Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert and its single, sharp signal at 0.00 ppm does not overlap with most organic proton signals.

-

Spectrometer Frequency: A 400 MHz spectrometer provides sufficient resolution for unambiguous analysis of most routine organic molecules.

FT-IR Data Acquisition Protocol

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O.

-

Sample Scan: The sample spectrum is recorded by pressing the sample firmly against the crystal. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is then analyzed for characteristic peaks.

Trustworthiness of the Protocol: The use of an ATR accessory minimizes sample preparation time and ensures good contact for reproducible results. The mandatory background scan ensures that atmospheric absorptions are removed, leading to a clean spectrum of the compound itself.

Mass Spectrometry Data Acquisition Protocol

-

Sample Introduction: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that provides detailed fragmentation patterns, which is useful for structural elucidation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Rationale for Experimental Choices: EI is often chosen for small, relatively stable organic molecules as it reliably produces a molecular ion and a reproducible fragmentation pattern that serves as a molecular fingerprint.

Conclusion

The spectroscopic data for N-allyl-5-bromopyridin-2-amine provides a clear and consistent picture of its molecular structure. The ¹H NMR spectrum confirms the substitution pattern on the pyridine ring and the presence of the allyl group. While experimental ¹³C NMR and detailed IR data are not widely published, predictions based on the known structure are consistent with the expected electronic and vibrational properties of the molecule. The mass spectrum, with its characteristic bromine isotopic pattern, provides definitive confirmation of the molecular weight and elemental composition. This comprehensive spectroscopic guide serves as a valuable resource for scientists working with this important synthetic intermediate.

References

Sources

An In-depth Technical Guide to N-allyl-5-bromopyridin-2-amine: Synthesis, Characterization, and Applications

This guide provides a comprehensive overview of N-allyl-5-bromopyridin-2-amine, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis strategies, and established applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

N-allyl-5-bromopyridin-2-amine is a functionalized pyridine derivative. The strategic placement of a bromine atom, an allylated amine, and the pyridine nitrogen atom makes it a valuable building block for creating more complex molecular architectures.

| Identifier | Value |

| IUPAC Name | N-allyl-5-bromopyridin-2-amine |

| CAS Number | 106037-57-4[1] |

| Molecular Formula | C₈H₉BrN₂ |

| Molecular Weight | 213.08 g/mol [1] |

| InChI Key | ONVUSVONUIOIKV-UHFFFAOYSA-N[1] |

The trifunctional nature of this compound is key to its synthetic utility. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[1] The N-allyl group can participate in various transformations, and the pyridine ring itself can be further functionalized.

Synthetic Strategies

The synthesis of N-allyl-5-bromopyridin-2-amine is typically achieved through a two-step process starting from the readily available 2-aminopyridine. The overall workflow involves the bromination of the pyridine ring followed by the N-allylation of the amino group.

Caption: Synthetic workflow for N-allyl-5-bromopyridin-2-amine.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The precursor, 2-amino-5-bromopyridine (CAS: 1072-97-5), is a critical intermediate.[2][3][4][5][6][7] Its IUPAC name is 5-bromopyridin-2-amine.[3][4] There are several established methods for its synthesis from 2-aminopyridine.

Protocol 1: Direct Bromination with N-Bromosuccinimide (NBS)

This method is often preferred due to the use of a solid, manageable brominating agent.

-

Materials: 2-aminopyridine, N-Bromosuccinimide (NBS), Acetone.

-

Procedure:

-

Dissolve 2-aminopyridine in acetone and cool the solution to -8°C.

-

Slowly add a solution of NBS (1 molar equivalent) in acetone to the cooled solution over 1 hour.

-

Allow the reaction to proceed for 2 hours.

-

Remove the acetone under reduced pressure to yield the crude product.

-

The resulting solid can be recrystallized from 80% ethanol to obtain pure 2-amino-5-bromopyridine.[8]

-

Protocol 2: Bromination using Phenyltrimethylammonium Tribromide

This method offers mild reaction conditions and can reduce the formation of by-products.

-

Materials: 2-aminopyridine, Phenyltrimethylammonium tribromide, Dichloromethane or Chloroform.

-

Procedure:

-

Combine 2-aminopyridine and phenyltrimethylammonium tribromide (1 molar equivalent) in either dichloromethane or chloroform.

-

Stir the mixture at a temperature between 20-50°C for 1-3 hours.

-

After the reaction is complete, wash the mixture with a saturated sodium chloride solution.

-

Separate the organic layer and concentrate it to obtain 2-amino-5-bromopyridine.[9]

-

Step 2: N-Allylation of 2-Amino-5-bromopyridine

The final step involves the introduction of the allyl group onto the amino functionality.

Protocol 3: Classical N-Allylation

-

Materials: 2-amino-5-bromopyridine, Allyl bromide, a suitable base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)), and a polar aprotic solvent (e.g., DMF or THF).

-

Procedure:

-

Dissolve 2-amino-5-bromopyridine in the chosen solvent.

-

Add the base to the solution.

-

Add allyl bromide and heat the reaction mixture, typically between 60-100°C.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product, for instance, through column chromatography, to yield N-allyl-5-bromopyridin-2-amine.[1]

-

Applications in Research and Development

Brominated aminopyridines are valuable synthetic intermediates for creating diverse and complex heterocyclic structures.[1] 2-Amino-5-bromopyridine, the direct precursor, is a key building block in the synthesis of a wide array of pharmaceuticals, particularly in the development of drugs for cancer and inflammatory conditions.[10] The strategic placement of the bromine atom facilitates functionalization through various coupling reactions.[10]

The introduction of the N-allyl group in N-allyl-5-bromopyridin-2-amine opens up further synthetic possibilities. The allyl group can be involved in various chemical transformations, making this compound a versatile tool for building complex molecules. Pyridine derivatives, in general, are of significant importance in drug discovery as the pyridine ring can improve the water solubility and metabolic stability of a potential drug molecule.[1]

Safety and Handling

2-Amino-5-bromopyridine, the precursor, is considered a potentially hazardous chemical. It may cause irritation to the eyes, skin, and respiratory tract and can be toxic if swallowed.[3][11] It is recommended to handle this compound and its derivatives, including N-allyl-5-bromopyridin-2-amine, in a well-ventilated area using appropriate personal protective equipment.

References

-

Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (URL: [Link])

-

2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (URL: [Link])

- Method of producing 2-amino-3-nitro-5-halogenopyridine - European P

-

The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (URL: [Link])

-

Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - Semantic Scholar. (URL: [Link])

- Preparation method of 2-amino-5-bromopyridine - Eureka | P

- CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1072-97-5|5-Bromopyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A14280.06 [thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Amino-5-bromopyridine [jubilantingrevia.com]

- 7. CAS 1072-97-5: 2-Amino-5-bromopyridine | CymitQuimica [cymitquimica.com]

- 8. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 9. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. guidechem.com [guidechem.com]

N-allyl-5-bromopyridin-2-amine: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Heterocycle

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both synthetic tractability and diverse biological interactions is paramount. "N-allyl-5-bromopyridin-2-amine" emerges as a compound of significant interest, embodying a unique convergence of two medicinally relevant pharmacophores: the 5-bromopyridin-2-amine core and the N-allyl substituent. The pyridine ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions.[1][2] The strategic placement of a bromine atom at the 5-position provides a crucial handle for synthetic diversification through modern cross-coupling methodologies, while the 2-amino group serves as a key point for further functionalization.[3]

Concurrently, the allylamine motif is a well-established pharmacophore, most notably in the class of antifungal agents that target squalene epoxidase.[4] This guide provides a comprehensive exploration of the synthesis, chemical properties, and, most importantly, the untapped potential of N-allyl-5-bromopyridin-2-amine in the development of novel therapeutics. We will delve into established synthetic routes, propose avenues for derivatization, and present a forward-looking perspective on its application in key therapeutic areas, grounded in the known biological activities of its constituent moieties.

Physicochemical Properties and Structural Data

A foundational understanding of a molecule's physical and chemical characteristics is essential for its application in drug development. The table below summarizes the key computed and experimental properties of N-allyl-5-bromopyridin-2-amine.

| Property | Value | Source |

| CAS Number | 106037-57-4 | [5] |

| Molecular Formula | C₈H₉BrN₂ | [5] |

| Molecular Weight | 213.08 g/mol | [5] |

| IUPAC Name | N-allyl-5-bromopyridin-2-amine | [5] |

| SMILES | C=CCNc1ccc(Br)cn1 | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Soluble in organic solvents like ethanol, methanol; sparingly soluble in water. | [6] |

Synthetic Pathways: From Precursors to the Core Scaffold

The synthesis of N-allyl-5-bromopyridin-2-amine can be approached through several strategic routes. The most common and established method involves the direct N-allylation of the readily available precursor, 2-amino-5-bromopyridine.[5]

Synthesis of the Precursor: 2-Amino-5-bromopyridine

A robust and scalable synthesis of 2-amino-5-bromopyridine is critical. A common laboratory-scale preparation involves the bromination of 2-aminopyridine. To control regioselectivity and prevent over-bromination, the amino group is often first protected, for example, by acylation.[7][8]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine

-

Protection of the Amino Group: To a solution of 2-aminopyridine in a suitable solvent (e.g., dichloromethane), add acetic anhydride. Reflux the mixture to form 2-acetamidopyridine.

-

Bromination: Dissolve the resulting 2-acetamidopyridine in a suitable solvent and treat with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, at a controlled temperature.[7]

-

Hydrolysis: The resulting 2-acetamido-5-bromopyridine is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield 2-amino-5-bromopyridine.[7]

-

Purification: The crude product is purified by recrystallization or column chromatography to afford the desired 2-amino-5-bromopyridine as a solid.

Alternatively, methods using phenyltrimethylammonium tribromide as the brominating agent have been developed to improve yield and reduce byproducts.[9]

N-Allylation of 2-Amino-5-bromopyridine

The final step to obtain the target compound is the introduction of the allyl group onto the amino functionality.

Experimental Protocol: Synthesis of N-allyl-5-bromopyridin-2-amine

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyridine in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the amino group.

-

Allylation: Slowly add allyl bromide to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield N-allyl-5-bromopyridin-2-amine.[5]

Caption: Synthetic workflow for N-allyl-5-bromopyridin-2-amine.

Potential Applications in Medicinal Chemistry

The true potential of N-allyl-5-bromopyridin-2-amine lies in its versatility as a scaffold for generating diverse libraries of bioactive molecules. The bromine atom serves as a linchpin for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3]

Kinase Inhibitors for Oncology

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Numerous approved and investigational cancer drugs feature this motif, which often acts as a hinge-binding element in the ATP-binding pocket of kinases. The bromine atom on N-allyl-5-bromopyridin-2-amine provides an ideal attachment point for aryl or heteroaryl groups that can occupy the hydrophobic regions of the kinase active site.

Proposed Workflow for Kinase Inhibitor Development:

Caption: Workflow for developing kinase inhibitors.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: Combine N-allyl-5-bromopyridin-2-amine, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon) until the reaction is complete as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent. The crude product is then purified by column chromatography.

The resulting library of N-allyl-5-arylpyridin-2-amines can then be screened against a panel of cancer-relevant kinases to identify initial hits for further optimization.

Novel Antifungal Agents

The allylamine functional group is the cornerstone of the allylamine class of antifungal drugs, which inhibit the fungal enzyme squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[10][11] The N-allyl moiety in N-allyl-5-bromopyridin-2-amine suggests its potential as a starting point for novel antifungal agents. The bromopyridine core can be functionalized to enhance potency, improve pharmacokinetic properties, or overcome resistance mechanisms.

Proposed Investigational Pathway:

Caption: Investigational pathway for antifungal agents.

Modulators of Neurological Targets

The 2-aminopyridine structure is also present in molecules targeting the central nervous system. For example, derivatives of aminopyridine have been investigated as selective dopamine D3 receptor agonists.[11] The ability to introduce a wide range of substituents at the 5-position of N-allyl-5-bromopyridin-2-amine makes it an attractive scaffold for exploring structure-activity relationships for various neurological targets.

Conclusion and Future Directions

N-allyl-5-bromopyridin-2-amine represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its straightforward synthesis and the presence of two distinct, medicinally relevant motifs provide a fertile ground for the development of novel therapeutic agents. The strategic combination of the kinase-inhibiting potential of the 2-amino-5-bromopyridine core and the established biological activity of the allylamine moiety opens up exciting possibilities for creating dual-action or synergistic drugs. Future research should focus on the systematic exploration of the chemical space around this scaffold, coupled with robust biological evaluation in oncology, infectious diseases, and neurology. The insights gained from such studies will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

-

Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. (2022). PubMed Central. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. (2008). PubMed Central. [Link]

-

Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate. [Link]

-

Pharmacology of the allylamines. (1992). PubMed. [Link]

- A kind of preparation method of 2- amino -5- bromopyridine.

-

The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PubMed Central. [Link]

- Method of producing 2-amino-3-nitro-5-halogenopyridine.

-

Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. (2018). MDPI. [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). PubMed Central. [Link]

-

2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. PubChem. [Link]

-

Preparation method of 2-amino-5-bromopyridine. Patsnap. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024). Semantic Scholar. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024). PubMed. [Link]

-

N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. (2024). PubMed. [Link]

-

Key Synthesis Applications of 2-Amino-5-bromopyridine (CAS 1072-97-5). Acme Bioscience. [Link]

-

Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. (2023). The Journal of Organic Chemistry. [Link]

-

N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides. The Synthesis and Effects on Urinary Output. (2021). PubMed Central. [Link]

-

General and mild preparation of 2-aminopyridines. (2005). PubMed. [Link]

Sources

- 1. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 4. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. heteroletters.org [heteroletters.org]

- 9. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

The N-allyl-5-bromopyridin-2-amine Scaffold: A Versatile Platform for Discovering Novel Bioactive Agents

An In-Depth Technical Guide

Abstract

The 2-aminopyridine moiety represents a privileged structural framework in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a bromine atom at the 5-position and an allyl group on the exocyclic nitrogen, the resulting scaffold, N-allyl-5-bromopyridin-2-amine, becomes a highly versatile platform for synthetic diversification and drug discovery. The bromine atom serves as a key synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the N-allyl group offers a site for further chemical modification, while the aminopyridine core itself imparts favorable physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological potential of N-allyl-5-bromopyridin-2-amine derivatives. We will explore established and modern synthetic routes, detail protocols for derivatization, and present evidence of their significant potential as anticancer and antimicrobial agents, supported by structure-activity relationship insights and mechanistic data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold in the quest for novel therapeutics.

The N-allyl-5-bromopyridin-2-amine Scaffold: A Privileged Core in Medicinal Chemistry

The Significance of the 2-Aminopyridine Motif

Nitrogen-containing heterocycles are foundational to the development of new drugs, with the pyridine ring being the second most common heterocycle in drugs approved by the FDA.[1] These structures are present in a vast number of natural and synthetic molecules that exhibit a wide range of biological activities.[1] Among these, the 2-aminopyridine core is particularly noteworthy, serving as a critical building block for compounds with applications as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[2][3][4] Its prevalence in medicinal chemistry is due to its ability to engage in key hydrogen bonding interactions with biological targets and its favorable metabolic profile.

Structural Features and Synthetic Versatility

The N-allyl-5-bromopyridin-2-amine scaffold is a purpose-built intermediate, designed for facile diversification. Each component of its structure serves a strategic role in synthetic chemistry and medicinal applications.

-

The 2-Aminopyridine Core : The electron-donating amino group at the C2 position activates the pyridine ring and directs electrophilic substitution, primarily to the C5 position, ensuring high regioselectivity during reactions like bromination.[5]

-

The C5-Bromine Atom : This is arguably the most critical feature for derivatization. The bromine atom is an excellent leaving group in a variety of powerful palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and efficient introduction of a wide range of aryl, heteroaryl, alkyl, and alkyne moieties, enabling the systematic exploration of chemical space to optimize biological activity.[5]

-

The N-Allyl Group : The allyl group is a versatile functional handle.[5] Its double bond can undergo numerous transformations, such as oxidation or ene reactions. Furthermore, its presence can influence the molecule's lipophilicity and conformational flexibility, which are critical parameters for drug-likeness and target engagement.[5]

This unique combination of functionalities makes N-allyl-5-bromopyridin-2-amine an ideal starting point for constructing large libraries of diverse compounds for high-throughput screening and lead optimization.[5]

Synthetic Strategies for N-allyl-5-bromopyridin-2-amine and its Derivatives

Synthesis of the Core Scaffold: A Classical Approach

The most established and reliable route to the core scaffold begins with the commercially available 2-aminopyridine. The synthesis is a multi-step process designed to control regioselectivity and maximize yield.[5][6]

Step 1: N-Acylation (Protection)

-

Rationale: The exocyclic amino group of 2-aminopyridine is more nucleophilic than the ring nitrogen. To prevent side reactions during bromination and ensure regioselectivity, the amino group is temporarily protected, typically as an amide.

-

Procedure:

-

To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), slowly add acetic anhydride (1.6 eq).[6]

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude N-(pyridin-2-yl)acetamide.

-

Step 2: Regioselective Bromination

-

Rationale: The acetyl-protected amino group is an ortho-, para-director. This directs the incoming electrophile (bromine) to the C5 position (para to the amino group), yielding the desired 5-bromo isomer with high selectivity.[5]

-

Procedure:

-

Dissolve the N-(pyridin-2-yl)acetamide from Step 1 in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.[6]

-

After the addition is complete, allow the reaction to warm to 50 °C and stir for 2-3 hours.[6]

-

Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain N-(5-bromopyridin-2-yl)acetamide.

-

Step 3: Hydrolysis (Deprotection)

-

Rationale: The protecting group is removed to liberate the free amine, which is necessary for the subsequent allylation step.

-

Procedure:

-

Suspend the N-(5-bromopyridin-2-yl)acetamide in a 50% aqueous sodium hydroxide (NaOH) solution.[6]

-

Stir the mixture at room temperature for 12-16 hours until the hydrolysis is complete (monitored by TLC).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromopyridine.[7]

-

Step 4: N-Allylation

-

Rationale: The final step introduces the allyl group onto the exocyclic nitrogen. This is a standard nucleophilic substitution reaction where the amine attacks the electrophilic allyl halide.

-

Procedure:

-

Dissolve 2-amino-5-bromopyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Add allyl bromide (1.2 eq) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.[5]

-

After cooling, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford pure N-allyl-5-bromopyridin-2-amine.

-

Synthetic Workflow Diagram

Caption: Classical multi-step synthesis of the N-allyl-5-bromopyridin-2-amine core.

Advanced Synthetic Approaches

While the classical route is robust, modern synthetic methods offer improvements in efficiency and scope.

-

Palladium-Catalyzed Amination: A convergent approach involves the Buchwald-Hartwig amination, coupling 2,5-dibromopyridine with allylamine. Research has shown that palladium-Xantphos catalysts can selectively promote amination at the more reactive C2 position, providing a more direct route to the scaffold.[5]

-

Microwave-Assisted Synthesis: For related aminopyridine derivatives, microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields compared to conventional heating, offering a significant advantage for rapid library synthesis.[8]

Biological Activities of N-allyl-5-bromopyridin-2-amine Derivatives

The true value of the N-allyl-5-bromopyridin-2-amine scaffold lies in the potent biological activities exhibited by its derivatives. The C5-position is the primary point of diversification, leading to compounds with significant anticancer and antimicrobial properties.

Anticancer and Antiproliferative Activity

Derivatives of the 2-aminopyridine core are well-documented for their anticancer potential.[1][5][9] By modifying the C5-position of the N-allyl-5-bromopyridin-2-amine scaffold, researchers have developed compounds that show potent cytotoxicity against various cancer cell lines.

A notable strategy involves the synthesis of fused heterocyclic systems. For example, imidazo[1,2-a]pyridine derivatives, which can be synthesized from 2-aminopyridine precursors, have demonstrated significant cytotoxic activity against human leukemia cell lines.[9] Another powerful approach is the development of kinase inhibitors. Pyrano[3,2-c]quinoline derivatives have shown potent inhibitory activity against key cancer-related kinases like EGFR, HER-2, and BRAFV600E.[10]

Table 1: Representative Anticancer Activity of Pyridine-Based Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Imidazo[1,2-a]pyridine (a5) | HL-60 (Leukemia) | IC₅₀ | 112.9 µg/mL | [9] |

| Imidazo[1,2-a]pyridine (b5) | HL-60 (Leukemia) | IC₅₀ | 104.3 µg/mL | [9] |

| Imidazo[1,2-a]pyridine (b5) | WRL-68 (Embryonic) | IC₅₀ | 121.3 µg/mL | [9] |

| Pyrano[3,2-c]quinoline (5e) | Panel of 4 cell lines | GI₅₀ (avg) | 26 nM | [10] |

| Pyrano[3,2-c]quinoline (5h) | Panel of 4 cell lines | GI₅₀ (avg) | 28 nM | [10] |

Many pyridine-based anticancer agents function by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. By blocking the ATP-binding site of kinases like EGFR or HER-2, these inhibitors can halt aberrant signaling in cancer cells, leading to apoptosis.

Caption: Simplified pathway of EGFR/HER-2 inhibition by small molecule inhibitors.

Antimicrobial Activity

The fight against multidrug-resistant microbes is a global health priority, and 2-aminopyridine derivatives have emerged as a promising class of antimicrobial agents.[2][11] They have shown particular efficacy against Gram-positive bacteria.[2][12]

Structure-activity relationship (SAR) studies have been crucial in this area. For instance, in a series of 2-amino-3-cyanopyridine derivatives, a compound featuring a cyclohexylamine moiety (compound 2c) displayed the highest activity against S. aureus and B. subtilis, while analogs lacking this feature were inactive.[2][3] This highlights the importance of specific substitutions in determining antibacterial potency. The mechanism of this selective activity against Gram-positive bacteria may be related to differences in the cell wall structure compared to Gram-negative bacteria.[3]

Table 2: Representative Antimicrobial Activity of 2-Aminopyridine Derivatives

| Compound ID | Organism | Activity Metric | Value (µg/mL) | Reference |

| 2c | Staphylococcus aureus | MIC | 0.039 | [2][3] |

| 2c | Bacillus subtilis | MIC | 0.039 | [2][3] |

This protocol is a standard method for quantifying the antimicrobial potency of a compound.

-

Objective: To determine the lowest concentration of a synthesized derivative that visibly inhibits the growth of a target microorganism.

-

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum (e.g., S. aureus), adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) to a stock concentration.

-

Positive control (e.g., Gentamicin) and negative control (media only) wells.

-

-

Procedure:

-

Dispense 50 µL of sterile MHB into each well of a 96-well plate.

-

Add 50 µL of the stock compound solution to the first well of a row and mix, creating an initial 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard 50 µL from the last well. This creates a gradient of compound concentrations.

-

Prepare a diluted bacterial inoculum by adding the 0.5 McFarland standard suspension to fresh MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

-

Add 50 µL of the diluted bacterial inoculum to each well (except the negative control). The final volume in each well is now 100 µL.

-

Incubate the plate at 37 °C for 18-24 hours.

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Physicochemical and Structural Characterization

The unambiguous confirmation of the chemical structure of each newly synthesized derivative is paramount. A standard suite of analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns provide definitive evidence of the successful installation of new functional groups and the overall structure.[2][10][13]

-

Mass Spectrometry (MS): This technique provides the exact mass of the synthesized compound, confirming its elemental composition and molecular formula.[2][10][14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups (e.g., C=O, N-H, C=N) by their characteristic vibrational frequencies.[2][11]

Future Perspectives and Conclusion

The N-allyl-5-bromopyridin-2-amine scaffold is a powerful and versatile starting point for the development of novel therapeutic agents. The synthetic accessibility of the core and the reliability of palladium-catalyzed cross-coupling reactions at the C5-position allow for the rapid generation of diverse chemical libraries.

The compelling anticancer and antimicrobial activities demonstrated by its derivatives warrant further investigation. Future research efforts should focus on:

-

Lead Optimization: Systematically exploring the structure-activity relationships around the most potent hits to improve efficacy and reduce off-target effects.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

In Vivo Evaluation: Advancing the most promising compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of New Biological Targets: Screening derivative libraries against other disease targets, such as viral polymerases or inflammatory mediators, given the broad bioactivity of the aminopyridine class.[4]

References

- N-allyl-5-bromopyridin-2-amine | 106037-57-4 | Benchchem. Benchchem.

- a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011).

- 2-Amino-5-bromopyridine 1072-97-5 wiki - Guidechem. Guidechem.

- Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine - Eurasian Chemical Communications. (2021). Eurasian Chemical Communications.

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . Molecules, 27(11), 3439. Available at: [Link]

-

Synthesis of 2-Amino-5-bromopyridine . (2007). Applied Chemistry for Engineering. Available at: [Link]

-

2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . Molecules, 27(11), 3439. Available at: [Link]

-

Al-Salahi, R., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents . Chemistry Central Journal, 7, 63. Available at: [Link]

-

Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study . Journal of Pharmacy Research, 9(8), 509-516. Available at: [Link]

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.

-

Tejada, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives . Molecules, 28(14), 5344. Available at: [Link]

-

Slaninová, I., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole . Molecules, 26(11), 3376. Available at: [Link]

-

Jasas, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones . Molecules, 28(19), 6768. Available at: [Link]

-

Hafez, H. N., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors . RSC Advances, 13(15), 10134-10151. Available at: [Link]

-

Alam, M. M., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs . Molecules, 28(13), 5183. Available at: [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . Molecules, 27(11), 3439. Available at: [Link]

-

Bonafoux, D. F., et al. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship . Bioorganic & Medicinal Chemistry, 18(1), 403-414. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. echemcom.com [echemcom.com]

- 10. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Stability and Storage of N-allyl-5-bromopyridin-2-amine

Introduction: Understanding the Molecule

N-allyl-5-bromopyridin-2-amine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the reactive handles present in its structure: a nucleophilic secondary amine, a brominated pyridine ring amenable to cross-coupling reactions, and a versatile allyl group. The very features that make this molecule a valuable building block also introduce potential stability challenges. The presence of the N-allyl group, in particular, distinguishes its reactivity profile from its simpler analogue, 2-amino-5-bromopyridine. This guide provides an in-depth analysis of the potential stability risks associated with N-allyl-5-bromopyridin-2-amine and offers best-practice recommendations for its storage and handling to ensure its integrity for research and development applications.

Inferred Physicochemical Properties

| Property | Inferred Characteristic | Rationale |

| Appearance | Likely a white to off-white or light-yellow solid. | Based on the appearance of 2-amino-5-bromopyridine. Color may be more pronounced due to potential for minor impurities or degradation products. |

| Solubility | Expected to have moderate solubility in common organic solvents like methanol, chloroform, and ethyl acetate, with limited solubility in water. | Based on the solubility profile of 2-amino-5-bromopyridine. The allyl group may slightly increase lipophilicity. |

| pKa | The pyridine nitrogen will be basic, and the secondary amine will also have a basic character. | The aminopyridine moiety is known to be basic. |

| Reactivity | The molecule possesses multiple reactive sites: the nucleophilic amine, the brominated pyridine ring (for cross-coupling), and the allyl group (susceptible to oxidation, polymerization, and addition reactions). | Combination of the known reactivities of the constituent functional groups. |

Potential Stability Risks and Degradation Pathways

The stability of N-allyl-5-bromopyridin-2-amine is influenced by several factors, primarily related to the reactivity of the N-allyl group and the sensitivity of the brominated pyridine core. The following sections detail the most probable degradation pathways.

Oxidative Degradation

The allyl group is susceptible to oxidation, particularly at the allylic C-H bonds, which are weaker than typical sp³ C-H bonds[1]. Oxidation can be initiated by atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities.

-

Mechanism: The reaction likely proceeds via a free-radical chain reaction, leading to the formation of hydroperoxides, which can further decompose into a complex mixture of aldehydes, ketones, and other oxygenated products. This can result in discoloration (e.g., turning yellow or brown) and the formation of insoluble impurities.

-

Mitigation: Storage under an inert atmosphere (e.g., argon or nitrogen) is the most effective way to prevent oxidative degradation. The use of antioxidants is generally not recommended for high-purity reagents as it introduces a potential contaminant.

Light-Induced Degradation (Photosensitivity)

Brominated aromatic compounds, including bromopyridines, can be sensitive to light, particularly in the UV range[2]. Light can promote the homolytic cleavage of the C-Br bond, generating radical species that can initiate a cascade of degradation reactions.

-

Mechanism: Photo-excitation can lead to the formation of a pyridyl radical and a bromine radical. These highly reactive species can abstract hydrogen atoms from other molecules or participate in other radical-mediated processes, leading to discoloration and the formation of byproducts.

-

Mitigation: The compound should be stored in amber or opaque containers to protect it from light. All handling and weighing operations should be performed in a dimly lit area or under yellow light to the extent possible.

Thermal Instability

Elevated temperatures can accelerate all degradation pathways. For allylamines, heat can also induce polymerization.

-

Mechanism: Heat provides the activation energy for oxidation and other degradation reactions. For allylamines, thermal energy can initiate radical polymerization of the allyl groups, leading to the formation of oligomers or polymers[3][4]. This will manifest as a change in the physical state of the material (e.g., clumping, melting, or hardening) and a significant decrease in purity.

-

Mitigation: The compound should be stored in a cool environment. While room temperature may be acceptable for short periods, long-term storage at refrigerated temperatures (2-8 °C) is recommended. For very long-term storage, storage at -20 °C may be considered, although care must be taken to prevent moisture condensation upon warming.

Acid/Base Sensitivity and Hydrolysis

As an amine, N-allyl-5-bromopyridin-2-amine is basic and will react with acids to form salts. While this is not a degradation pathway in the traditional sense, it is a chemical transformation that can impact its intended use. The allyl group can also be susceptible to hydrolysis under certain acidic conditions, although this is generally less of a concern for N-allyl amines compared to allyl ethers.

-

Mechanism: The lone pair of electrons on the nitrogen atoms can be protonated by acids. Strong acidic conditions might promote the hydrolysis of the N-allyl group, although this typically requires specific catalysts[5].

-

Mitigation: Store away from strong acids and bases. Ensure that all storage containers and handling equipment are clean and dry.

Potential for Polymerization

The allyl group can undergo free-radical polymerization. This can be initiated by heat, light, or the presence of radical initiators (e.g., peroxides that may form via oxidation).

-

Mechanism: The double bond of the allyl group can participate in chain-growth polymerization, leading to the formation of poly(N-allyl-5-bromopyridin-2-amine). This will result in a significant decrease in the purity of the monomer.

-

Mitigation: In addition to storage under an inert atmosphere, in the dark, and at a low temperature, it is crucial to avoid any contamination with radical initiators.

Visualizing Potential Degradation

Caption: Potential degradation pathways for N-allyl-5-bromopyridin-2-amine.

Recommended Storage and Handling Procedures

Based on the potential stability risks, the following storage and handling protocols are recommended to maximize the shelf-life and maintain the purity of N-allyl-5-bromopyridin-2-amine.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: 2-8 °C. Very long-term: -20 °C. | To minimize thermal degradation and polymerization. |

| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | To prevent oxidative degradation. |

| Light | Store in an amber or opaque, tightly sealed container. | To prevent light-induced degradation. |

| Moisture | Store in a dry environment. Use of a desiccator is recommended. | To prevent potential hydrolysis and clumping. |